molecular formula C20H24N4O3S B2425599 1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1170162-51-2

1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2425599
CAS RN: 1170162-51-2
M. Wt: 400.5
InChI Key: AMRCNWHGDSBUGV-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research has delved into synthesizing novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone. These synthesized compounds have shown potential as anti-inflammatory and analgesic agents, indicating their relevance in medical research for therapeutic applications. The synthesized compounds have been evaluated for their cyclooxygenase inhibition and analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and significant protection in analgesic and anti-inflammatory assays (Abu‐Hashem et al., 2020).

Cytotoxic Activity Studies

Another research direction involves the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives to explore their cytotoxic activities against cancer cells. This research aims to identify new therapeutic agents by evaluating these compounds' ability to inhibit the growth of Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer treatment strategies (Hassan et al., 2014).

Anti-Tumor Agents Development

Efforts are also being made to develop novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. These studies involve synthesizing a range of derivatives and evaluating their efficacy in mouse tumor model cancer cell lines, with a focus on Colon cancer (HCT-29) and Breast cancer (MCF-7) cell lines. Molecular modeling and docking studies complement these experiments to understand the compounds' interactions with target molecules (Nassar et al., 2015).

Auxin Activities and Agricultural Applications

Research on acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia has explored their auxin activities, which are crucial for plant growth and development. Although these compounds exhibited moderate auxin activities, their potential impact on agriculture, particularly in wheat growth, is being investigated. This line of research could lead to the development of new agrochemicals to enhance crop yields (Yue et al., 2010).

properties

IUPAC Name

2-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-4-24-15(9-10-21-24)19(25)23(12-14-6-5-11-27-14)20-22-17-16(26-3)8-7-13(2)18(17)28-20/h7-10,14H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRCNWHGDSBUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

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